3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide is a synthetic organic compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoro substituent, and a carboxamide functional group on a cyclohexa-2,4-diene ring system. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide typically involves multiple steps, including the formation of the cyclohexa-2,4-diene ring, introduction of the fluoro substituent, and attachment of the cyclopropoxy and carboxamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoro and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienamine: Similar structure but with an amine group instead of a carboxamide group.
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienol: Similar structure but with a hydroxyl group instead of a carboxamide group.
Uniqueness
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro and cyclopropoxy substituents contribute to its stability and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-fluoro-N-methylcyclohexa-2,4-diene-1-carboxamide |
InChI |
InChI=1S/C11H14FNO2/c1-13-11(14)9-6-8(4-5-10(9)12)15-7-2-3-7/h4-7,9-10H,2-3H2,1H3,(H,13,14) |
InChI Key |
QJUKLARULAUUQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C=C(C=CC1F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.